Cas no 1189428-22-5 (1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-2-phenylethan-1-one hydrochloride)

1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-2-phenylethan-1-one hydrochloride is a synthetic organic compound featuring a piperazine-linked imidazole and phenylacetyl moiety. Its structural design confers potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in the development of bioactive molecules. The hydrochloride salt form enhances solubility and stability, facilitating handling and formulation. The compound’s imidazole and piperazine groups suggest possible interactions with biological targets, such as receptors or enzymes, making it relevant for research in drug discovery. Its well-defined chemical properties and purity ensure reproducibility in experimental applications. This compound is suited for academic and industrial research requiring precise molecular scaffolds for pharmacological studies.
1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-2-phenylethan-1-one hydrochloride structure
1189428-22-5 structure
Product Name:1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-2-phenylethan-1-one hydrochloride
CAS No:1189428-22-5
MF:C22H25ClN4O
MW:396.913103818893
CID:5750203
PubChem ID:45284289
Update Time:2025-06-14

1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-2-phenylethan-1-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
    • VU0635015-1
    • 1189428-22-5
    • AKOS026685186
    • F5095-0391
    • 1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-2-phenylethanone;hydrochloride
    • 1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-2-phenylethan-1-one hydrochloride
    • Inchi: 1S/C22H24N4O.ClH/c1-18-7-9-20(10-8-18)26-12-11-23-22(26)25-15-13-24(14-16-25)21(27)17-19-5-3-2-4-6-19;/h2-12H,13-17H2,1H3;1H
    • InChI Key: PTMCRBSIDOCDJA-UHFFFAOYSA-N
    • SMILES: Cl.O=C(CC1C=CC=CC=1)N1CCN(C2=NC=CN2C2C=CC(C)=CC=2)CC1

Computed Properties

  • Exact Mass: 396.1716891g/mol
  • Monoisotopic Mass: 396.1716891g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 477
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 41.4Ų

1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-2-phenylethan-1-one hydrochloride Pricemore >>

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1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-2-phenylethan-1-one hydrochloride Related Literature

Additional information on 1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-2-phenylethan-1-one hydrochloride

Comprehensive Overview of 1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-2-phenylethan-1-one hydrochloride (CAS No. 1189428-22-5)

In the realm of pharmaceutical and chemical research, 1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-2-phenylethan-1-one hydrochloride (CAS No. 1189428-22-5) has garnered significant attention due to its unique structural properties and potential applications. This compound, often abbreviated for convenience, belongs to the class of imidazole-piperazine derivatives, which are widely studied for their diverse biological activities. Researchers and industry professionals are increasingly exploring its synthesis, mechanism of action, and therapeutic potential, aligning with the growing demand for novel small-molecule drugs.

The molecular structure of 1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-2-phenylethan-1-one hydrochloride features a piperazine core linked to an imidazole ring and a phenylethanone moiety. This arrangement is particularly intriguing because it combines pharmacophores known to interact with various biological targets. The presence of the hydrochloride salt form enhances its solubility, making it more suitable for formulation studies. Such characteristics are critical in modern drug discovery, where bioavailability and ADME properties (Absorption, Distribution, Metabolism, Excretion) are key considerations.

Recent trends in scientific literature highlight a surge in interest around imidazole-based compounds, driven by their roles in modulating enzyme inhibition and receptor binding. For instance, the 4-methylphenyl substitution in this compound suggests potential selectivity toward specific biological pathways, a topic frequently searched by researchers on platforms like PubMed and Google Scholar. Additionally, the piperazine component is often associated with CNS-targeting drugs, sparking discussions about its applicability in neurological disorders—a hot topic in 2023–2024.

From a synthetic chemistry perspective, the preparation of CAS No. 1189428-22-5 involves multi-step organic reactions, including N-alkylation and condensation processes. Optimizing these methods for higher yields and purity is a common challenge discussed in forums such as ResearchGate. Environmental and cost-effective synthesis routes are also gaining traction, reflecting the broader shift toward green chemistry principles in the pharmaceutical industry.

In terms of applications, preliminary studies suggest that this compound may exhibit kinase inhibitory activity, a property highly relevant in oncology research. Kinases are a major focus of current drug development, and queries like "kinase inhibitors for cancer treatment" frequently appear in search engine analytics. While further validation is needed, the structural features of 1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-2-phenylethan-1-one hydrochloride align with known kinase-binding motifs, making it a candidate for future investigations.

Another area of interest is the compound’s potential role in G-protein-coupled receptor (GPCR) modulation. GPCRs represent one of the largest drug target families, and researchers often search for "new GPCR ligands" or "GPCR structure-activity relationships." The imidazole-piperazine scaffold in this molecule could offer insights into designing selective GPCR ligands, contributing to the development of therapies for conditions like inflammation or metabolic diseases.

Quality control and analytical characterization of CAS No. 1189428-22-5 are equally critical topics. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for verifying its identity and purity. These methods are frequently searched alongside terms like "pharmaceutical impurity profiling" or "compound characterization protocols," underscoring their importance in ensuring reproducibility in research.

In conclusion, 1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-2-phenylethan-1-one hydrochloride represents a compelling subject for both academic and industrial research. Its structural complexity, combined with emerging biological insights, positions it as a molecule of interest in the context of drug discovery and medicinal chemistry. As the scientific community continues to explore its potential, this compound may pave the way for innovative therapeutic strategies, addressing unmet medical needs in alignment with global health priorities.

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